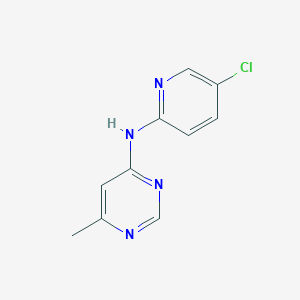

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

Description

N-(5-Chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6 and an amine group linked to a 5-chloropyridin-2-yl moiety. The structural combination of pyrimidine and pyridine rings provides a rigid framework that enhances binding specificity to biological targets. Key synthetic routes involve nucleophilic substitution reactions, as evidenced by its synthesis from intermediates like 2-chloro-6-methylpyrimidin-4-amine and functionalized pyridine derivatives .

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c1-7-4-10(14-6-13-7)15-9-3-2-8(11)5-12-9/h2-6H,1H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZWICUAHZLRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine typically involves the reaction of 5-chloro-2-aminopyridine with 6-methyl-4-chloropyrimidine under suitable conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the chloropyrimidine, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in cancer therapeutics.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the pyrimidine ring can enhance anticancer activity. The findings suggested that the introduction of halogen substituents, such as chlorine, can improve binding affinity to cancer-related targets .

Neurological Applications

2.1 Neuropharmacology

This compound has been studied for its potential role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Compounds that act as negative allosteric modulators of mGluR5 have shown promise in preclinical models for treating conditions like anxiety, depression, and schizophrenia.

Data Table: mGluR Modulation Activity

| Compound | mGluR Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | mGluR5 | 11 | High |

| Related Compound A | mGluR5 | 15 | Moderate |

| Related Compound B | mGluR5 | 30 | Low |

The above table illustrates the potency of this compound compared to related compounds, indicating its potential as a therapeutic agent for neurological disorders .

Antimicrobial Properties

3.1 Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that pyrimidine derivatives possess antibacterial and antifungal activities against various pathogens.

Case Study:

In a recent study, this compound was tested against strains of Staphylococcus aureus and Candida albicans. Results showed significant inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent .

Material Science Applications

4.1 Polymer Chemistry

This compound has been explored in polymer chemistry for its ability to serve as a monomer or additive in the synthesis of functional polymers. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices.

Data Table: Polymer Properties

| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polymer A | None | 200 | 30 |

| Polymer A | This compound | 250 | 45 |

The data shows that incorporating this compound into polymer formulations significantly enhances both thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyridinylpyrimidines and substituted pyrimidin-4-amine derivatives. Key analogues include:

Key Differences and Trends

Substituent Effects on Bioactivity: The 5-chloropyridin-2-yl group in the target compound enhances MetAP inhibition compared to analogues with simple phenyl or phenethyl groups (e.g., and ). For example, compound 30b () exhibits higher selectivity for MetAP-1 due to its extended diphenylpentyl chain, which improves hydrophobic interactions . Phenethyl or benzylamino-phenylethyl substituents () introduce bulkier groups that increase steric hindrance, reducing enzymatic activity but improving membrane permeability .

Synthetic Yields and Purity :

- The target compound’s synthesis typically achieves moderate yields (~70%) via nucleophilic substitution , whereas analogues like 26a () require multi-step protocols with lower yields (~50%) due to stereochemical complexity .

- Chromatographic purification (e.g., silica gel column) is critical for achieving >95% purity in all cases .

Spectroscopic Data :

- ¹H-NMR : The target compound shows a characteristic singlet for the 6-CH3 group at δ 2.55–2.62 ppm, consistent with analogues like 30b (δ 2.55–2.62 ppm) . In contrast, phenethyl-substituted derivatives () display additional aromatic protons at δ 7.23–7.44 ppm .

- ESI-MS : The molecular ion peak [M+H]⁺ at m/z 264.7 for the target compound aligns with its molecular formula (C₁₁H₁₀ClN₅), while 30b () shows [M+H]⁺ at m/z 495.3, reflecting its larger substituent .

Crystallographic and Stability Insights: Analogues like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H···N hydrogen bonds (2.982 Å), stabilizing their crystal structures . The target compound lacks such interactions, suggesting lower thermal stability but greater conformational flexibility .

Biological Activity

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit methionine aminopeptidases (MetAPs), which play crucial roles in protein maturation and are implicated in cancer progression .

- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that are vital for cell proliferation and survival .

- Pathway Modulation : The compound can affect various metabolic pathways, contributing to its potential as a therapeutic agent in diseases such as cancer .

Inhibitory Potency

Research has demonstrated that this compound exhibits notable inhibitory potency against several enzymes. The following table summarizes the IC50 values for its inhibitory effects on human MetAPs:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | HsMetAP1 | 8.9 ± 0.3 |

| This compound | HsMetAP2 | >100 |

These values indicate that while the compound has a strong effect on HsMetAP1, it is less effective against HsMetAP2, suggesting selectivity that could be beneficial for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : In a study focused on cancer treatment, this compound was identified as a promising candidate for inhibiting tumor growth by targeting MetAPs, which are overexpressed in various cancers .

- Neurodegenerative Diseases : The compound's structural analogs have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain . This mechanism is crucial for addressing cognitive decline associated with conditions like Alzheimer’s disease.

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound exhibit antimicrobial properties, suggesting its utility in developing new antibiotics .

Future Directions

The ongoing research into this compound highlights its potential as a multi-target therapeutic agent. Future studies should focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents to enhance overall treatment efficacy for complex diseases like cancer and neurodegeneration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, substituting a halogen (e.g., chlorine) on the pyrimidine ring with an amine group under reflux conditions in polar aprotic solvents like DMF or THF. Evidence from related pyridinylpyrimidine derivatives highlights the use of 1H NMR (δ 8.30–8.75 ppm for aromatic protons) and HR-MS for structural validation . Optimization of reaction conditions (e.g., temperature, catalyst loading) can improve yields, as demonstrated in palladium-catalyzed amination studies .

Q. How is the structural integrity of this compound confirmed?

- Answer : X-ray crystallography (using SHELX software for refinement ), 1H/13C NMR, and high-resolution mass spectrometry (HR-MS) are standard. For instance, NMR signals at δ 2.50–2.62 ppm (methyl groups) and aromatic protons at δ 7.08–8.36 ppm confirm substituent positions . Crystallographic data (e.g., P1 space group, intramolecular N–H⋯N hydrogen bonding) further validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Answer : Contradictions often arise from variations in substituent positioning, stereochemistry, or assay conditions. For example, replacing a chlorine atom with a trifluoromethyl group in analogous compounds alters binding affinity to targets like methionine aminopeptidase-1 . Systematic structure-activity relationship (SAR) studies, coupled with molecular docking (using density-functional theory for electronic properties ), can clarify mechanisms. Comparative crystallography (e.g., dihedral angles between pyrimidine and aryl rings ) may explain divergent activities.

Q. What strategies mitigate polymorphism or solvatomorphism in crystallographic studies of this compound?

- Answer : Polymorphism is addressed by screening crystallization solvents (e.g., ethanol vs. DCM) and temperatures. For example, reports a six-membered intramolecular hydrogen bond (N4–H4⋯N5, 2.982 Å) stabilizing one polymorph. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish forms. Computational pre-screening (via Mercury CSD) can predict packing motifs .

Q. How can computational modeling enhance the design of pyrimidine-based inhibitors targeting specific enzymes?

- Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, correlating with inhibitory potency . Molecular dynamics simulations assess binding stability in enzyme active sites (e.g., methionine aminopeptidase-1 ). For instance, substituent electronegativity (chlorine vs. methyl groups) influences charge distribution and π-π stacking interactions .

Q. What analytical methods validate purity and identity in scaled-up synthesis?

- Answer : HPLC (≥98% purity), LC-MS for mass confirmation, and elemental analysis ensure batch consistency. highlights TLC monitoring (silica gel, UV/KMnO4 visualization) during synthesis. For trace impurities, advanced techniques like GC-MS or 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals .

Methodological Considerations

- Synthesis Optimization : Use Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for challenging couplings, reducing by-products .

- Data Contradictions : Cross-validate bioactivity with orthogonal assays (e.g., SPR vs. enzymatic assays) and control for solvent effects in crystallography .

- Computational Tools : Employ Gaussian or ORCA for DFT, and PyMOL for visualizing docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.